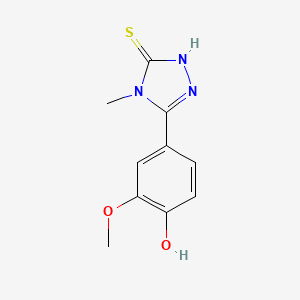

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide and related compounds involves multiple steps, starting from basic precursors to the formation of the desired cyclic systems. In one study, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Another study reported the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which were synthesized under microwave irradiation in a solvent-free environment . Additionally, diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were synthesized and their structures were investigated using various spectroscopic methods .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using spectroscopic techniques such as IR, NMR (1H, 13C, and 2D), and mass spectrometry. X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their complexes, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles . The configurations of stereogenic centers in diastereomeric compounds were assigned based on 1H NMR analysis of coupling constants and 2D NOESY experiments .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization, oxidation, and coordination to metal ions. For instance, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives led to cyclization and the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. These derivatives were then coordinated to copper(II) ions to form stable complexes with planar geometry around the central ion . The synthesis of Schiff’s bases also involved the formation of a thiadiazole scaffold, which is a crucial step in the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were inferred from their synthesis and structural characterization. The synthesized compounds exhibited significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents. The cytotoxic activity was evaluated using in vitro analysis, and the compounds demonstrated smaller IC50 values than their non-complexed derivatives . The synthesized Schiff’s bases showed promising anticancer activity with GI50 values comparable to the standard drug Adriamycin, and their ADMET properties suggested good oral drug-like behavior .

科学的研究の応用

Synthesis and Chemical Characterization

Studies have explored the synthesis of thiadiazole derivatives, emphasizing their structural diversity and potential for further functionalization. For instance, Takikawa et al. (1985) described the preparation of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides, showcasing a method that could be relevant for synthesizing structurally related compounds (Takikawa, Y., Shimada, K., Sato, K., Sato, S., & Takizawa, S., 1985).

Potential Biological Activities

The exploration of thiadiazole derivatives for their biological properties has been a key area of research. For example, studies have investigated the antimicrobial and anticancer activities of thiadiazole compounds, suggesting their utility in developing new therapeutic agents. The synthesis of novel thiadiazole derivatives bearing a semicarbazone moiety exhibited promising anti-bacterial activities against various strains, highlighting the potential of thiadiazole compounds in addressing antimicrobial resistance (Wan, J.-L., Gan, Y., Hu, W.-n., Meng, J., Tian, K., Li, X., Wu, S.-Q., Xu, Y., Ouyang, G.-p., & Wang, Z., 2018).

Interaction with Biological Targets

The interaction of thiadiazole derivatives with DNA and proteins has also been studied, revealing insights into their mode of action and potential therapeutic applications. Li et al. (2020) explored the binding of dehydroabietic acid derivatives with DNA and bovine serum albumin (BSA), indicating their selectivity and efficacy as anticancer agents. These findings open avenues for the development of novel cancer therapeutics based on thiadiazole scaffolds (Li, L.-Y., Fei, B.-L., Wang, P., Kong, L.-y., & Long, J.-Y., 2020).

特性

IUPAC Name |

1-[(2-methylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-5-3-4-6-13(11)9-21-10-14(7-8-15(21)22)16(23)18-17-20-19-12(2)24-17/h3-8,10H,9H2,1-2H3,(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMMXGBBTQFXPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)

![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)

![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)